4-Methyl-2-phenylpiperazine-1-sulfonamide
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Description
4-Methyl-2-phenylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 . It is used for research purposes .
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, which includes this compound, involves several steps. These derivatives are synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antibiotic Detection in Food
Research has demonstrated the use of sulfonamide antibiotics, including derivatives like 4-Methyl-2-phenylpiperazine-1-sulfonamide, in developing sensitive detection methods for these antibiotics in food products, particularly milk. The study utilized enzyme-linked immunosorbent assay (ELISA) techniques, focusing on the selectivity against common aminobenzenesulfonylamino moieties (Adrián et al., 2009).
Enzyme Inhibition Studies
Sulfonamides, including this compound derivatives, have been studied for their potential as enzyme inhibitors. One study focused on acetylcholineasterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes inhibition, showing significant inhibitory activity. These studies are valuable for understanding the interaction between these compounds and various enzymes (Bilginer et al., 2020).
Development of Receptor Antagonists
Research has been conducted on developing adenosine A2B receptor antagonists using sulfonamide structures, including derivatives of this compound. These compounds showed high potency and selectivity for the human A2B receptor, indicating their potential in therapeutic applications (Yan et al., 2006).
Biological Activity in Heterocyclic Molecules
Sulfonamides, such as 1-arylsulfonyl-4-phenylpiperazine derivatives, have been investigated for their biological activities. Studies have shown that these compounds exhibit moderate inhibitory effects on various enzymes, indicating their potential in therapeutic applications (Abbasi et al., 2017).
Antibacterial and Antifungal Applications
Sulfonamide-derived ligands and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in treating various infections (Chohan & Shad, 2011).
Histamine Receptor Interaction
Sulfonamide derivatives have been optimized for their affinity to the histamine H4 receptor, indicating their potential in treating conditions related to this receptor. Pharmacological studies confirmed their efficacy as inverse agonists at the human H4 receptor (Smits et al., 2010).
Environmental Degradation of Antibiotics
Research into microbial strategies for the degradation of sulfonamide antibiotics, including derivatives of this compound, has shown novel pathways initiated by ipso-hydroxylation. This is important for understanding how these compounds can be broken down in the environment (Ricken et al., 2013).
Properties
IUPAC Name |
4-methyl-2-phenylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMACSYNVGRFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.